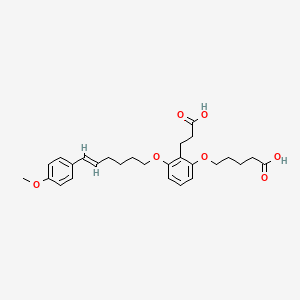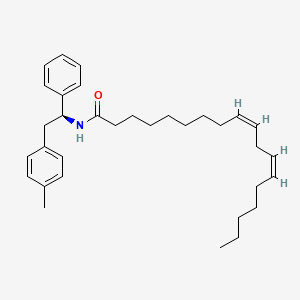
Moctamide
Vue d'ensemble
Description
Moctamide is a synthetic linoleamide derivative patented by Sumitomo Chemical Co., Ltd. It is primarily recognized for its hypocholesterolemic properties, making it useful as a prophylactic agent against arteriosclerosis .
Méthodes De Préparation
The synthesis of Moctamide involves several steps. One of the common methods includes the reaction of linoleic acid with ammonia under specific conditions to form linoleamide, which is then further modified to produce this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Moctamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Moctamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving synthetic organic chemistry and reaction mechanisms.
Biology: Research has explored its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound’s hypocholesterolemic properties make it a candidate for studies related to cardiovascular health and cholesterol management.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mécanisme D'action
Moctamide exerts its effects primarily through its interaction with lipid metabolism pathways. It targets enzymes involved in cholesterol synthesis and transport, thereby reducing cholesterol levels in the bloodstream. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes like HMG-CoA reductase .
Comparaison Avec Des Composés Similaires
Moctamide can be compared with other hypocholesterolemic agents such as:
Statins: These are widely used cholesterol-lowering drugs that inhibit HMG-CoA reductase.
Fibrates: These compounds activate peroxisome proliferator-activated receptors (PPARs) to reduce triglyceride levels.
Ezetimibe: This drug inhibits the absorption of cholesterol from the intestine.
What sets this compound apart is its unique synthetic origin and its specific interaction with lipid metabolism pathways, which may offer advantages in terms of efficacy and side effect profile .
Propriétés
Numéro CAS |
29619-86-1 |
|---|---|
Formule moléculaire |
C33H47NO |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
(9Z,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7+,11-10- |
Clé InChI |
GSPPFJJUCULBDC-LFOHPMNASA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
SMILES isomérique |
CCCCC/C=C/C/C=C\CCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-N-(alpha-phenyl-beta-(4-tolyl)ethyl)linoleamide moctamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


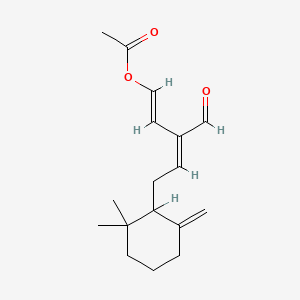
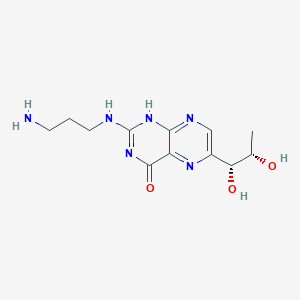
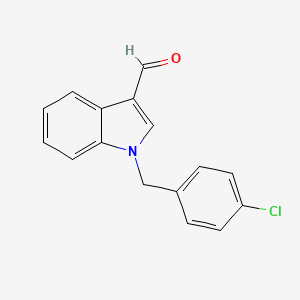
![{1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B1677299.png)

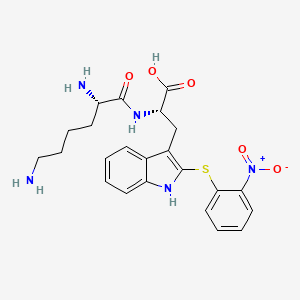
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B1677303.png)
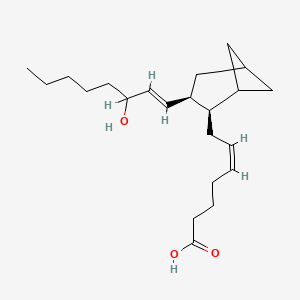
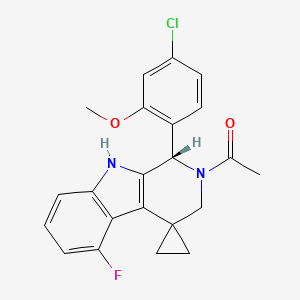
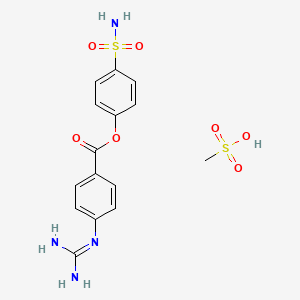
![(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1677313.png)
![sodium;4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoate](/img/structure/B1677314.png)

